2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate
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Overview
Description
2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate is a chemical compound with the molecular formula C7H9NO3. It is also known by its IUPAC name, 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester . This compound is part of the cyanoacrylate family, which is widely known for its adhesive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-cyanoacrylic acid and methoxyethanol.
Polymerization: It can polymerize in the presence of a base or under UV light to form poly(2-methoxyethyl 2-cyanoacrylate).
Addition Reactions: It can undergo Michael addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Polymerization: Base (e.g., sodium hydroxide) or UV light.
Addition Reactions: Nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products Formed
Hydrolysis: 2-cyanoacrylic acid and methoxyethanol.
Polymerization: Poly(2-methoxyethyl 2-cyanoacrylate).
Addition Reactions: Various adducts depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives and tissue engineering scaffolds.
Medicine: Investigated for its potential use in drug delivery systems and wound closure adhesives.
Industry: Utilized in the production of high-performance adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize. The compound can undergo rapid polymerization in the presence of a base or under UV light, forming strong adhesive bonds. This property is exploited in various applications, such as bioadhesives and industrial adhesives .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyanoacrylate: Another member of the cyanoacrylate family, commonly used in superglues.
Ethyl 2-cyanoacrylate: Widely used in medical adhesives and industrial applications.
Butyl 2-cyanoacrylate: Known for its flexibility and used in medical applications.
Uniqueness
2-Methoxy-2-oxoethyl 2-cyanoprop-2-enoate is unique due to its methoxyethyl group, which imparts specific properties such as increased flexibility and lower toxicity compared to other cyanoacrylates. This makes it particularly suitable for biomedical applications .
Properties
CAS No. |
61434-01-3 |
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Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C7H7NO4/c1-5(3-8)7(10)12-4-6(9)11-2/h1,4H2,2H3 |
InChI Key |
FDJYGWPTJQDPLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC(=O)C(=C)C#N |
Origin of Product |
United States |
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